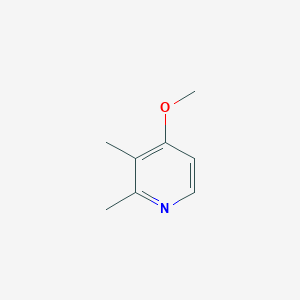

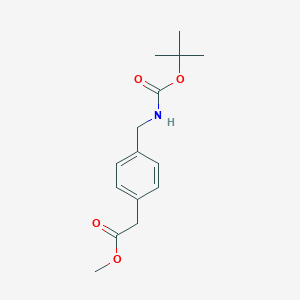

叔丁基4-((甲氧羰基)甲基)苄基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and related compounds involves multi-step chemical reactions, including protection and deprotection strategies, iodolactamization, and amidation. For example, an enantioselective synthesis route using iodolactamization as a key step has been developed for producing a closely related compound, demonstrating the complex methodologies involved in synthesizing such molecules (Campbell et al., 2009).

Molecular Structure Analysis

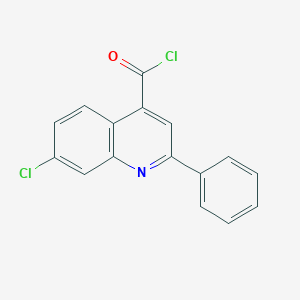

The molecular structure of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and its derivatives is characterized by complex functional groups that contribute to its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to elucidate the structure, demonstrating the molecule's arrangement and confirming the presence of tert-butyl, carbamate, and methoxycarbonyl groups (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate participates in a variety of chemical reactions, including carbamoylation, methoxycarbonylation, and reactions with organometallics. These reactions often leverage the compound's functional groups to introduce or transform chemical moieties, highlighting its utility in synthetic organic chemistry. For instance, its use as an N-(Boc)-protected nitrone equivalent in reactions with organometallics illustrates its versatility as a building block (Guinchard et al., 2005).

科学研究应用

折叠肽研究中的前体

叔丁基 4-((甲氧羰基)甲基)苄基氨基甲酸酯已被用作基于氮杂/α-二肽低聚物化的新型折叠肽研究中的前体。该化合物在其延伸构象中由分子间 N—H⋯O 和 C—H⋯O 氢键稳定,在折叠肽研究中发挥着至关重要的作用(Abbas 等人,2009)。

有机合成中的中间体

它在各种有机合成中充当中间体。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,一类 N-(Boc) 亚硝酮当量物,已使用叔丁基 N-羟基氨基甲酸酯合成,证明了它在有机合成中作为构建模块的效用(Guinchard 等人,2005)。

烷氧羰基化反应中的配体

该化合物以其在烷氧羰基化反应中的作用而著称。双齿膦配体 1,2-双(二叔丁基膦甲基)苯(1,2-DTBPMB)在烷氧羰基化反应中表现出优异的性能,突出了叔丁基基化合物在这些类型的化学过程中的重要性(Vondran 等人,2021)。

关键药物中间体的合成

叔丁基 4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯,作为万德他尼的关键中间体,已通过涉及酰化、磺化和取代的步骤合成,展示了该化合物在合成重要药物中间体中的作用(Wang 等人,2015)。

在金属离子络合中的应用

该化合物已参与了与金属离子络合相关的研究。例如,已经合成了带有叔丁基基团的四硫代杯[4]芳烃,并研究了它们结合金属离子的能力,证明了其在配位化学领域的潜力(Lamartine 等人,2001)。

在有机和聚合物化学中

它的衍生物用于有机和聚合物化学中的各种目的,例如合成分子量更高的抗氧化剂,这表明叔丁基基化合物在增强聚合物性能方面的多功能性(Pan 等人,1998)。

安全和危害

The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

属性

IUPAC Name |

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXTJZZNBYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625316 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate | |

CAS RN |

191871-32-6 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

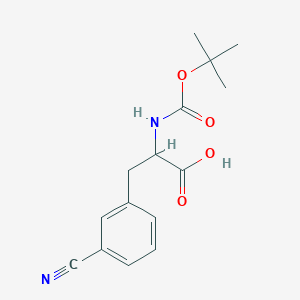

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

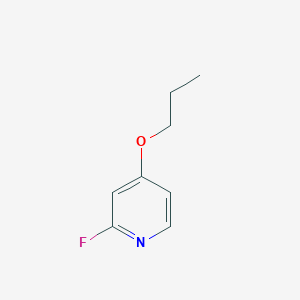

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

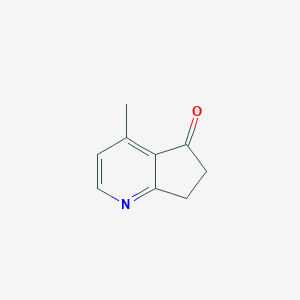

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)